molecular formula C27H45N3O6 B12617554 (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid CAS No. 918313-88-9

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid

Cat. No.: B12617554
CAS No.: 918313-88-9
M. Wt: 507.7 g/mol
InChI Key: QNAKJRXCGMLNFT-TUSJBHECSA-N
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Description

The compound "(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid" is a highly branched, stereochemically complex molecule featuring:

  • A central phenyl ring substituted with bis-[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl groups.
  • A (2S,3S)-3-methylpentanoic acid backbone with methylamino linkages.

Properties

CAS No.

918313-88-9

Molecular Formula

C27H45N3O6

Molecular Weight

507.7 g/mol

IUPAC Name

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C27H45N3O6/c1-7-16(4)22(25(31)32)28-13-19-10-20(14-29-23(26(33)34)17(5)8-2)12-21(11-19)15-30-24(27(35)36)18(6)9-3/h10-12,16-18,22-24,28-30H,7-9,13-15H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/t16-,17-,18-,22-,23-,24-/m0/s1

InChI Key

QNAKJRXCGMLNFT-TUSJBHECSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC(=CC(=C1)CN[C@@H]([C@@H](C)CC)C(=O)O)CN[C@@H]([C@@H](C)CC)C(=O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC(=CC(=C1)CNC(C(C)CC)C(=O)O)CNC(C(C)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation reactions. Reagents such as aldehydes, amines, and carboxylic acids are commonly used.

    Introduction of chiral centers: The chiral centers are introduced through stereoselective reactions, often employing chiral catalysts or auxiliaries to ensure the desired stereochemistry.

    Functional group modifications: The final steps involve the introduction and modification of functional groups, such as amino and carboxyl groups, through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Amide Bond Formation and Peptide Coupling

The compound contains multiple carboxylic acid and amino groups, making it amenable to amide bond formation. Key reactions include:

a. Activation of Carboxylic Acids
The terminal carboxylic acid groups can be activated using carbodiimide reagents (e.g., DCC, EDC) or HOBt/DIC systems. For example:

RCOOH+DCCRCO-O-DCCNH2-R’RCONHR’+DCU\text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-DCC} \xrightarrow{\text{NH}_2\text{-R'}} \text{RCONHR'} + \text{DCU}

This is critical for forming peptide-like linkages between the carboxylate and amine moieties within the molecule or with external substrates .

b. Intermolecular Coupling
The bis-aminomethylphenyl core may serve as a scaffold for attaching additional residues. For instance, coupling with activated esters of amino acids like L-isoleucine derivatives (e.g., Z-N-Me-Ile-OH) could occur under basic conditions (e.g., NaHCO₃) .

Esterification and Hydrolysis

The carboxylic acid groups can undergo esterification under acidic or Mitsunobu conditions:

RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

Methyl esters, as seen in Sigma-Aldrich entries , are common intermediates for protecting carboxylates during synthesis. Conversely, ester hydrolysis under alkaline conditions regenerates the free acid .

Metal Coordination and Chelation

The amino and carboxylate groups enable metal chelation. For example:

Mn++L (ligand)[M(L)]n+\text{M}^{n+} + \text{L (ligand)} \rightarrow [\text{M(L)}]^{n+}

Such complexes are relevant in catalysis or biological systems (e.g., zinc-dependent enzymes) .

Enzymatic Interactions

The compound’s structural similarity to lysosomal phospholipase A₂ (LPLA₂) inhibitors suggests potential enzymatic interactions. For example:

  • Competitive Inhibition : The carboxylate and amino groups may mimic phospholipid headgroups, binding to LPLA₂’s active site.

  • Transacylation : The tertiary amine could participate in acyl transfer reactions, similar to LPLA₂’s mechanism .

Protection/Deprotection Strategies

Synthetic routes likely involve protecting groups:

  • Boc Protection : Tert-butoxycarbonyl (Boc) groups shield amines during synthesis, as seen in related compounds .

  • Deprotection : Acidic conditions (e.g., TFA) remove Boc groups post-coupling .

Stereochemical Considerations

The (2S,3S) and (1S,2S) configurations dictate stereospecific reactivity. For example:

  • Epimerization Risk : Basic conditions during coupling may racemize chiral centers, necessitating mild reaction protocols .

  • Enantioselective Catalysis : Chiral ligands or enzymes could direct asymmetric synthesis of intermediates .

Scientific Research Applications

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity distinguishes it from simpler amino acid derivatives. Key comparisons include:

Table 1: Comparison with Structurally Related Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Key Features Melting Point/Optical Purity Price (¥)
Target Compound (Hypothetical) ~C30H45N5O6* ~620–650* Phenyl core, multiple branched substituents N/A N/A
(1R,3S)-3-Aminocyclopentanecarboxylic acid (71830-08-5) C6H11NO2 129.15 Cyclopentane ring, amino/carboxylic groups 172.1°C (dec.), 98% purity 49,700
cis-2-Amino-1-cyclopentanecarboxamide (135053-11-1) C6H12N2O 128.17 Cyclopentane, amide group 132–134°C 37,900
(2S,3S)-2-Amino-3-methylpentanoic acid (73-32-5) C6H13NO2 131.17 Linear amino acid, methyl branch N/A N/A

*Estimated based on structural analogs.

Key Observations:

Functional Groups : Unlike cyclopentane-based analogs, the phenyl core and branched alkyl chains in the target compound suggest enhanced hydrophobicity, which may influence membrane permeability or protein-binding affinity .

Stereochemistry: The (S,S) configurations in both the pentanoic acid backbone and substituents contrast with enantiomers like (1S,3R)-3-aminocyclopentanecarboxylic acid (CAS 71830-07-4), which exhibit different melting points (192°C vs. 172.1°C) . This highlights the importance of stereochemistry in physicochemical properties.

Biological Activity

(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid, with the CAS number 918313-88-9, is a complex organic molecule characterized by its multiple functional groups and stereochemical configurations. This compound is of significant interest due to its potential biological activities and applications in pharmacology.

Structural Characteristics

The molecular formula of this compound is C27H45N3O6, with a molecular weight of 507.7 g/mol. The presence of amino groups and a carboxylic acid suggests that it may function as an amino acid derivative, influencing its role in various biochemical pathways.

Property Details
IUPAC Name This compound
CAS Number 918313-88-9
Molecular Formula C27H45N3O6
Molecular Weight 507.7 g/mol

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering receptor signaling pathways. Its unique stereochemistry and functional group arrangement contribute to its distinct biological properties.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. Potential biological activities of this compound include:

  • Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways, potentially beneficial in conditions like arthritis.
  • Enzyme Inhibition: Specific inhibition of enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antioxidant Properties:
    • A study demonstrated that similar amino acid derivatives showed significant antioxidant activity in vitro, suggesting that this compound may possess similar capabilities .
  • Enzyme Interaction Studies:
    • Research has indicated that compounds with structural similarities can inhibit phospholipase A2 activity, which is crucial for inflammatory responses. This suggests potential therapeutic applications in managing inflammatory diseases .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the Core Structure: Initial condensation reactions using aldehydes and amines.
  • Chiral Center Introduction: Stereoselective reactions employing chiral catalysts.
  • Functional Group Modifications: Introduction of amino and carboxyl groups through substitution reactions .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of structurally similar compounds (e.g., methyl esters and cyclobutanecarboxylates) involves multi-step protocols with careful control of reagents and conditions. For example, coupling reactions using trifluoroethylamine derivatives in tetrahydrofuran (THF) at 60°C under nitrogen, followed by purification via C18 reverse-phase chromatography (acetonitrile/water), can achieve >90% purity . To improve yield:

  • Optimize stoichiometry (e.g., 2:1 molar ratio of trifluoromethylating agents to amine intermediates).
  • Use catalysts like sodium hydride for methylations in dimethylformamide (DMF) at 0°C to minimize side reactions.
  • Monitor reactions via LCMS to terminate at peak product formation (~27 hours for similar systems) .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC/LCMS : Assess retention times and mass-to-charge ratios (e.g., ESI-MS for molecular ion confirmation) .
  • NMR : Compare chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups in diastereomeric configurations) and coupling constants to verify stereochemistry .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients (e.g., 85:15 v/v) to confirm stereochemical purity .

Q. What solvent systems are compatible with this compound for downstream applications?

  • Methodological Answer : The compound’s solubility profile depends on its carboxylate and amino-methyl groups.

  • Polar solvents : Use aqueous buffers (pH 6–8) or DMF for solubility.
  • Non-polar systems : Avoid chloroform or hexane due to poor solubility.
  • Stability : Test stability in DMSO (≤1% degradation over 24 hours at 4°C) via LCMS .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Force Field Parameterization : Use GAFF2 or CHARMM36 with AMBER tools to model the compound’s stereochemistry and charge distribution.
  • Docking Studies : Perform blind docking (e.g., AutoDock Vina) against receptors like G-protein-coupled receptors (GPCRs) to identify binding pockets.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, focusing on hydrogen bonds between carboxyl groups and receptor lysine residues .

Q. What strategies resolve contradictions in NMR data for stereoisomeric impurities?

  • Methodological Answer :

  • 2D NMR : Use NOESY to detect spatial proximity of methyl groups (e.g., 3-methylpentanoic acid side chains) and confirm (2S,3S) vs. (2R,3R) configurations .
  • Derivatization : Convert the compound to a crystalline diastereomeric salt (e.g., with (R)-1-phenylethylamine) for X-ray diffraction .
  • Dynamic HPLC : Adjust chromatographic conditions (e.g., temperature gradients) to separate co-eluting epimers .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via HPLC (e.g., new peaks at tR = 8.2 minutes indicate hydrolysis) .
  • pH Studies : Store aliquots in buffers (pH 3–10) and assess carboxylate group protonation via FTIR (loss of ~1700 cm<sup>−1</sup> C=O stretch at pH >8) .
  • Recommendations : Lyophilize and store at −80°C under argon to prevent oxidation .

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